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molecular formula C13H20BNO2 B1603719 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline CAS No. 631909-35-8

3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline

Cat. No. B1603719
M. Wt: 233.12 g/mol
InChI Key: UVWPWCJNTASFAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07138530B2

Procedure details

The procedure described in Example 3: step b was followed using 2-bromo-3-methyl-phenylamine (185 mg, 1.0 mmol, Example 25: step a), PdCl2(PPh3)2 (70.2 mg, 0.1 mmol), dioxane (3 mL), and Et3N (729 μL, 6 mmol), 4,4,5,5,-tetramethyl-[1,3,2]-dioxaborolane (453 μL, 3 mmol). Purification by preparative SiO2 TLC (25% EtOAc in hexanes) of the residue yielded the title compound (94 mg, 40%) as a yellow solid. ESI-MS (m/z): Calcd. for C13H20BNO2: 234.1 (M+H) found: 234.1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
729 μL
Type
reactant
Reaction Step Two
Quantity
453 μL
Type
reactant
Reaction Step Three
Quantity
70.2 mg
Type
catalyst
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Five
Yield
40%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][C:3]=1[NH2:9].CCN(CC)CC.[CH3:17][C:18]1([CH3:25])[C:22]([CH3:24])([CH3:23])[O:21][BH:20][O:19]1>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.O1CCOCC1>[CH3:8][C:7]1[C:2]([B:20]2[O:21][C:22]([CH3:24])([CH3:23])[C:18]([CH3:25])([CH3:17])[O:19]2)=[C:3]([NH2:9])[CH:4]=[CH:5][CH:6]=1 |^1:28,47|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=CC=C1C)N
Step Two
Name
Quantity
729 μL
Type
reactant
Smiles
CCN(CC)CC
Step Three
Name
Quantity
453 μL
Type
reactant
Smiles
CC1(OBOC1(C)C)C
Step Four
Name
Quantity
70.2 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Five
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification by preparative SiO2 TLC (25% EtOAc in hexanes) of the residue

Outcomes

Product
Name
Type
product
Smiles
CC=1C(=C(C=CC1)N)B1OC(C(O1)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 94 mg
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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